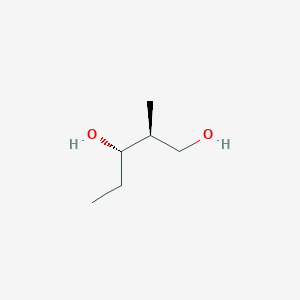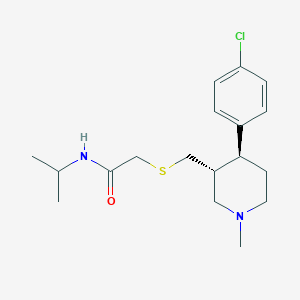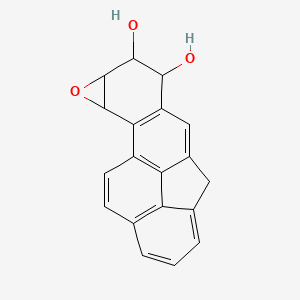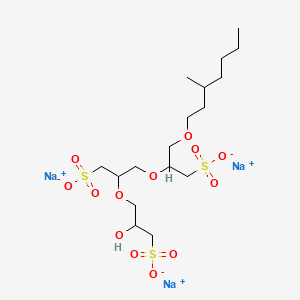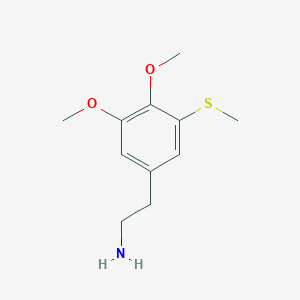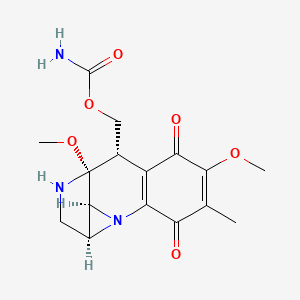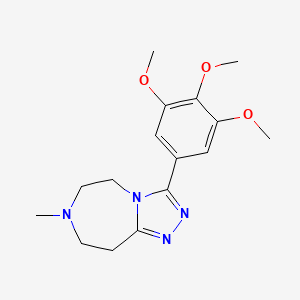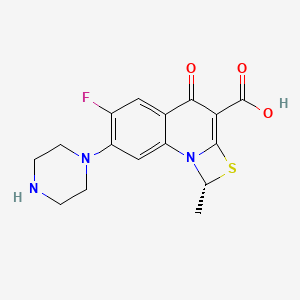
4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a phenol group substituted with bulky tert-butyl groups and a thioether linkage to an aminomethylpentyl chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 2,6-bis(1,1-dimethylethyl)phenol with a suitable thiol compound, such as 1-(Aminomethyl)pentane-1-thiol, under basic conditions to form the thioether linkage.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thioether group in 4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the thioether linkage.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens like bromine or chlorine (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Nitrated or halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study the interactions of thioether-containing molecules with biological targets. Its solubility in aqueous solutions makes it suitable for in vitro experiments.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new drugs. The presence of the aminomethyl group suggests potential activity as a ligand for certain receptors or enzymes.
Industry
In industrial applications, this compound could be used as an additive in materials science, particularly in the development of polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of 4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors through its aminomethyl and thioether groups. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((1-(Aminomethyl)butyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride
- 4-((1-(Aminomethyl)hexyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride
Uniqueness
The uniqueness of 4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride lies in its specific chain length and the presence of bulky tert-butyl groups. These structural features can influence its reactivity, solubility, and interactions with biological targets, distinguishing it from similar compounds with different chain lengths or substituents.
Eigenschaften
CAS-Nummer |
88222-13-3 |
|---|---|
Molekularformel |
C20H36ClNOS |
Molekulargewicht |
374.0 g/mol |
IUPAC-Name |
4-(1-aminohexan-2-ylsulfanyl)-2,6-ditert-butylphenol;hydrochloride |
InChI |
InChI=1S/C20H35NOS.ClH/c1-8-9-10-14(13-21)23-15-11-16(19(2,3)4)18(22)17(12-15)20(5,6)7;/h11-12,14,22H,8-10,13,21H2,1-7H3;1H |
InChI-Schlüssel |
PCNQHBJVBGDEGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CN)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


